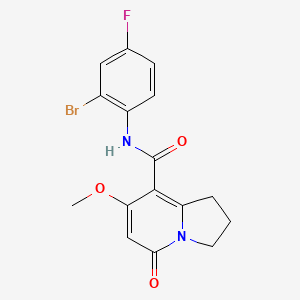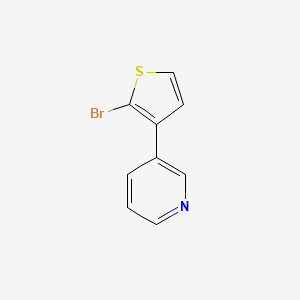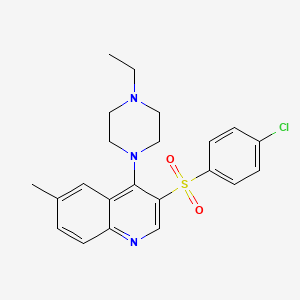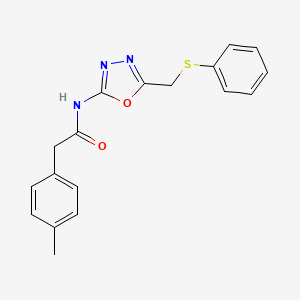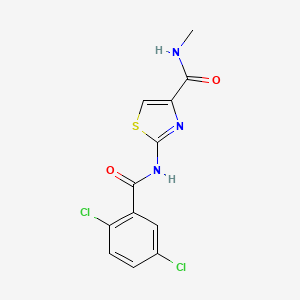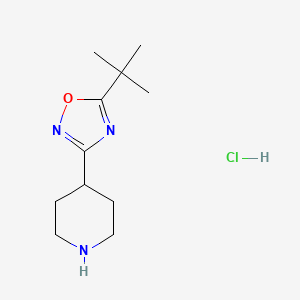![molecular formula C20H16N4O4 B2463153 N-(benzo[d][1,3]dioxol-5-il)-1,9-dimetil-4-oxo-1,4-dihidropiridino[1,2-a]pirrolo[2,3-d]pirimidin-2-carboxamida CAS No. 864855-68-5](/img/structure/B2463153.png)
N-(benzo[d][1,3]dioxol-5-il)-1,9-dimetil-4-oxo-1,4-dihidropiridino[1,2-a]pirrolo[2,3-d]pirimidin-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.372. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Notablemente, compuestos como 3-N-benzo[1,2,5]oxadiazol 17 y 3-N-2-metilquinolina 20 exhibieron prometedores valores de IC50 contra células CCRF-CEM y MIA PaCa-2 .
- Los pirazoles sustituidos, a menudo utilizados como herbicidas y productos farmacéuticos, exhiben actividades farmacológicas mejoradas .
- El sensor, basado en derivados de (E)-N'-(benzo[d]dioxol-5-ilmetileno)-4-metil-bencenosulfonohidrazida, se desarrolló en un electrodo de carbono vítreo (GCE) con una matriz de polímero Nafion conductora .
- Si bien se usa comúnmente para tratar afecciones reumáticas, su administración a largo plazo puede causar efectos secundarios gastrointestinales .
- Estudios previos han establecido ciertas características estructurales (por ejemplo, sustituyentes en N1, posición 2 y 5-6 del grupo indol) que influyen en la actividad antitubulina .
Actividad Anticancerígena
Derivados de Pirazol
Desarrollo de Sensores Líderes
Potencial Antiinflamatorio
Agentes Antitubulina
Plantilla de Optimización de Fármacos
En resumen, N-(benzo[d][1,3]dioxol-5-il)-1,9-dimetil-4-oxo-1,4-dihidropiridino[1,2-a]pirrolo[2,3-d]pirimidin-2-carboxamida es prometedora en diversos campos, desde la investigación del cáncer hasta la detección de plomo y más allá. Su estructura única invita a una mayor exploración y optimización para aplicaciones terapéuticas. 🌟
Mecanismo De Acción
Target of Action
The primary targets of this compound appear to be microtubules and their component protein, tubulin . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction disrupts the normal function of microtubules, leading to mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected pathway is the cell cycle , specifically the mitotic phase. The compound’s interaction with tubulin disrupts the formation of the mitotic spindle, a structure that is crucial for chromosome segregation during mitosis . This disruption leads to cell cycle arrest, preventing the cell from dividing and ultimately leading to apoptosis .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This means that the compound prevents the cells from dividing and triggers programmed cell death, thereby inhibiting the growth of cancer cells .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-11-4-3-7-24-17(11)22-18-13(20(24)26)9-14(23(18)2)19(25)21-12-5-6-15-16(8-12)28-10-27-15/h3-9H,10H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOARFONHSVJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile](/img/structure/B2463071.png)
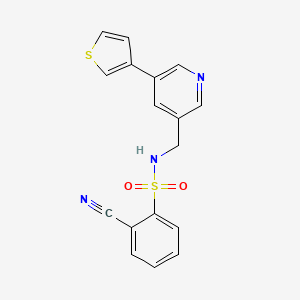
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2463073.png)
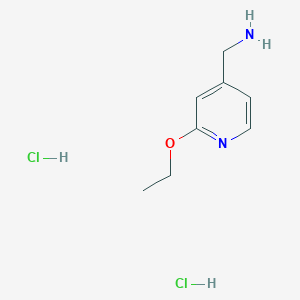
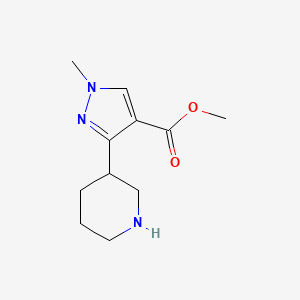
![6-Cyclopropyl-5-methyl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2463078.png)
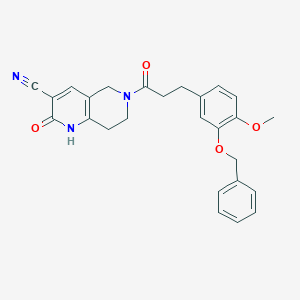
![N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2463083.png)
